molecular formula C12H8BrClO3S2 B13877095 4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride

4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride

Katalognummer: B13877095
Molekulargewicht: 379.7 g/mol
InChI-Schlüssel: YONYFAWFFQKWIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride is a complex organic compound that features a thiophene ring substituted with a bromomethylbenzoyl group and a sulfonyl chloride group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride typically involves the reaction of 4-bromomethylbenzoyl chloride with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and the removal of by-products can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group can undergo nucleophilic substitution, leading to the formation of sulfonamide or thiol derivatives. The thiophene ring’s aromaticity allows it to participate in electrophilic aromatic substitution reactions, further diversifying its reactivity .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C12H8BrClO3S2

Molekulargewicht

379.7 g/mol

IUPAC-Name

4-[4-(bromomethyl)benzoyl]thiophene-2-sulfonyl chloride

InChI

InChI=1S/C12H8BrClO3S2/c13-6-8-1-3-9(4-2-8)12(15)10-5-11(18-7-10)19(14,16)17/h1-5,7H,6H2

InChI-Schlüssel

YONYFAWFFQKWIR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CBr)C(=O)C2=CSC(=C2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.